molecular formula C12H17NO2 B13892097 (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

(+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

Cat. No.: B13892097
M. Wt: 207.27 g/mol
InChI Key: QDPNOFVFBQDGHG-SNVBAGLBSA-N
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Description

(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the desired pyrrolidine derivative. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Alkylated pyrrolidine derivatives

Scientific Research Applications

(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)pyrrolidine
  • 3,4-dimethoxyphenethylamine
  • 2-(3,4-dimethoxyphenyl)ethylamine

Uniqueness

(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other enantiomeric forms. This chirality can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3/t10-/m1/s1

InChI Key

QDPNOFVFBQDGHG-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CCCN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)OC

Origin of Product

United States

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